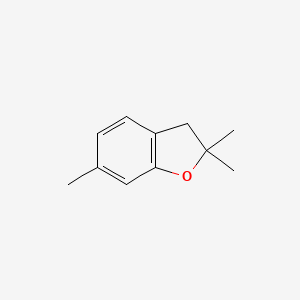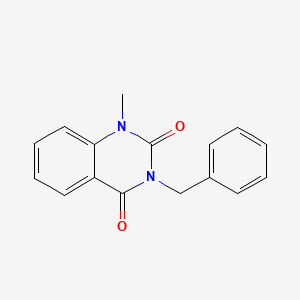
(E)-2-phenylbut-2-enoic acid
Vue d'ensemble
Description
(E)-2-phenylbut-2-enoic acid, also known as trans-cinnamic acid, is a white crystalline organic compound with a sweet, honey-like odor. It is widely used in the food, cosmetic, and pharmaceutical industries due to its unique properties.
Mécanisme D'action
The mechanism of action of (E)-2-phenylbut-2-enoic acid is complex and varies depending on the biological activity being studied. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. Its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
(E)-2-phenylbut-2-enoic acid has been shown to have various biochemical and physiological effects. For example, it can lower blood glucose levels, reduce cholesterol levels, and improve liver function. It can also reduce oxidative stress and inflammation, which are implicated in the development of various diseases. Moreover, (E)-2-phenylbut-2-enoic acid has been shown to have neuroprotective effects, protecting against neuronal damage and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-phenylbut-2-enoic acid has several advantages for lab experiments. It is readily available and inexpensive, making it a cost-effective option for research. It is also stable and has a long shelf-life, allowing for long-term storage. However, (E)-2-phenylbut-2-enoic acid has some limitations for lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous solutions. It is also sensitive to light and heat, which can affect its stability and activity.
Orientations Futures
There are several future directions for the research of (E)-2-phenylbut-2-enoic acid. One potential direction is the development of novel synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Moreover, further research is needed to elucidate its mechanism of action and to identify its molecular targets. Finally, (E)-2-phenylbut-2-enoic acid has potential applications in the food and cosmetic industries, and further research is needed to explore its potential in these fields.
Applications De Recherche Scientifique
(E)-2-phenylbut-2-enoic acid has been extensively studied for its various biological activities. It exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the treatment of various diseases. It has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. Moreover, (E)-2-phenylbut-2-enoic acid has been used as a flavoring agent in food products and as a fragrance in cosmetic products.
Propriétés
IUPAC Name |
(E)-2-phenylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b9-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJNPHAYKBNFOC-XNWCZRBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C1=CC=CC=C1)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20432-26-2 | |
| Record name | NSC167082 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



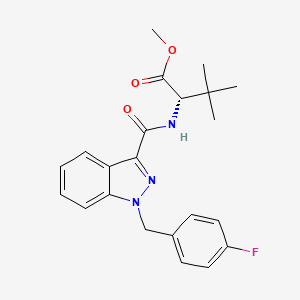

![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1653828.png)
![(1R,6S,7S)-9-[(Z)-2-Methoxycarbonyl-3-methylbut-1-enyl]-5,5-dimethyl-8,11-dioxo-12-oxatricyclo[5.3.2.01,6]dodec-9-ene-10-carboxylic acid](/img/structure/B1653829.png)
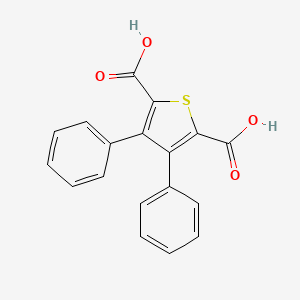

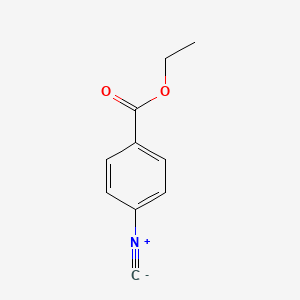
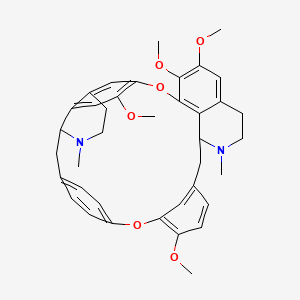
![3-[(2-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1653839.png)


